KG-655

Description

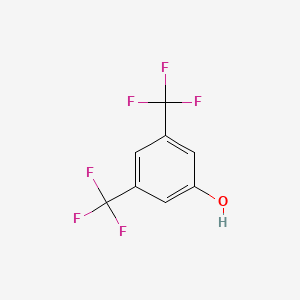

The exact mass of the compound 3,5-Bis(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality KG-655 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KG-655 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSXJQYJADZFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188454 | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-58-6 | |

| Record name | 3,5-Bis(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 349-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF8V4P6RSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KG-655 mechanism of action in ALK-positive NSCLC

An In-depth Technical Guide on the Mechanism of Action of KG-655 (NVL-655) in ALK-positive Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While several generations of ALK tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations and the challenge of treating brain metastases remain significant clinical hurdles. KG-655 (also known as NVL-655) is a fourth-generation, rationally designed ALK-selective TKI engineered to overcome these limitations. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical activity of KG-655, focusing on the core biochemical and cellular processes it modulates.

Core Mechanism of Action

KG-655 is a potent and selective ATP-competitive inhibitor of ALK. In ALK-positive NSCLC, the ALK gene fuses with a partner gene (most commonly EML4), leading to the constitutive dimerization and activation of the ALK fusion protein.[1] This aberrant activation drives downstream signaling pathways crucial for cell proliferation, survival, and growth.[1]

KG-655 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK itself (autophosphorylation) and the subsequent activation of its downstream effectors. Preclinical studies have demonstrated that treatment with KG-655 leads to a dose-dependent suppression of ALK phosphorylation.[2] This inhibition blocks two major signaling cascades:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

-

PI3K-AKT-mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

By inhibiting these pathways, KG-655 effectively halts the oncogenic signals driving tumor growth.[2] Furthermore, the sustained inhibition of survival signals by KG-655 induces programmed cell death (apoptosis), as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) in treated cancer cells.[2]

Overcoming Acquired Resistance

A primary advantage of KG-655 is its potent activity against a wide spectrum of ALK resistance mutations that render earlier-generation TKIs ineffective.[3] This includes the solvent front mutation G1202R, a common mechanism of resistance to second-generation TKIs, as well as compound mutations (two or more mutations in cis) that confer resistance to the third-generation inhibitor, lorlatinib.[3][4]

KG-655 was rationally designed to fit into the ATP-binding pocket of ALK, even when its conformation is altered by resistance mutations.[5] Preclinical data show that KG-655 maintains single-digit nanomolar potency against challenging compound mutations such as G1202R/L1196M and G1202R/G1269A.[4]

Brain Penetrance and Intracranial Activity

Brain metastases are a common and serious complication in ALK-positive NSCLC.[6] KG-655 is designed for high brain penetrance to effectively treat and prevent central nervous system (CNS) disease.[6][7] Preclinical intracranial xenograft models have demonstrated that orally administered KG-655 induces rapid and significant regression of brain tumors.[2][6] This activity has been confirmed in clinical settings, where durable intracranial responses have been observed in heavily pretreated patients, including those who progressed on prior lorlatinib therapy.[8][9]

Selectivity and Safety Profile

Unlike some TKIs that have off-target effects, KG-655 is highly selective for ALK. Notably, it was designed to spare inhibition of the Tropomyosin receptor kinase (TRK) family.[4] Inhibition of TRK by drugs like lorlatinib is associated with dose-limiting neurological adverse events.[8] By avoiding this off-target activity, KG-655 is expected to have a more favorable safety profile, potentially allowing for more consistent and durable dosing. Clinical data from the ALKOVE-1 study indicates that KG-655 is well-tolerated, with most treatment-related adverse events being grade 1 or 2 and a low discontinuation rate.[8]

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of KG-655

| ALK Mutation Status | Cell Line | IC50 (nmol/L) | Reference |

| G1202R (single mutation) | Ba/F3 | <0.73 | [4] |

| G1202R/L1196M (compound) | Ba/F3 | 7 | [4] |

| G1202R/G1269A (compound) | Ba/F3 | 3 | [4] |

| G1202R/L1198F (compound) | Ba/F3 | 3 | [4] |

| EML4-ALK v3 G1202R | YU-1077 (PDX cell line) | ≤10 (full signaling inhibition) | [6] |

Table 2: Kinase Selectivity Profile

| Kinase Target | Selectivity Fold (vs. ALK) | Implication | Reference |

| TRK Family | 22x to >874x | Reduced risk of neurological side effects | [5] |

| 96% of Kinome | >50x | High specificity for the intended target | [2][5] |

Table 3: Clinical Efficacy from ALKOVE-1 Phase 1 Study

| Patient Population (Evaluable) | N | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| All Patients (all doses) | 103 | 38% | 14.4 months | [8] |

| Patients at RP2D (150 mg QD) | 39 | 38% | Not Reached | [8] |

| G1202R Mutation (all doses) | 32 | 69% | 14.4 months | [8][10] |

| Any ALK Resistance Mutation | 17 | 65% | Not Stated | [11] |

| Prior Lorlatinib Treatment | 29 | 41% | 9.0 months | [9][11] |

| Lorlatinib-Naïve | Not Stated | 53% | Not Reached | [10] |

Detailed Experimental Protocols

Cell Viability Assay

-

Objective: To determine the concentration of KG-655 required to inhibit the growth of ALK-driven cancer cells.

-

Methodology:

-

ALK-positive NSCLC cell lines (e.g., NCI-H3122, Ba/F3 engineered with EML4-ALK variants) are seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

Cells are allowed to adhere for 24 hours.

-

A serial dilution of KG-655 (e.g., 0.1 nM to 10 µM) is prepared in culture medium and added to the wells. A vehicle control (DMSO) is also included.

-

Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader. Data are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot for Signaling Pathway Inhibition

-

Objective: To confirm on-target activity by measuring the phosphorylation status of ALK and its downstream effectors.

-

Methodology:

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with varying concentrations of KG-655 or vehicle for a defined period (e.g., 2-4 hours).

-

Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Membranes are incubated overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-S6, and cleaved PARP. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Subcutaneous Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of KG-655 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., Nu/Nu or SCID) are subcutaneously injected with 5-10 million ALK-positive cancer cells suspended in Matrigel.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups (e.g., n=8-10 per group).

-

KG-655 is formulated for oral gavage and administered daily at specified doses (e.g., 1.5 mg/kg). The control group receives the vehicle.

-

Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.

-

At the end of the study (due to tumor size limits or a predefined duration), mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blot).

-

Conclusion

KG-655 (NVL-655) represents a significant advancement in the treatment of ALK-positive NSCLC. Its mechanism of action is centered on the potent and selective inhibition of ALK, which effectively shuts down oncogenic signaling and induces apoptosis. By combining broad activity against single and compound resistance mutations, excellent brain penetrance, and a selective, TRK-sparing safety profile, KG-655 addresses the key clinical challenges of acquired resistance, brain metastases, and treatment-related toxicities that have limited the efficacy of previous ALK inhibitors.[5] Ongoing clinical trials will further define its role in the evolving treatment paradigm for this patient population.[7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. curetoday.com [curetoday.com]

- 8. onclive.com [onclive.com]

- 9. ilcn.org [ilcn.org]

- 10. Early efficacy of novel ALK-selective TKIs in advanced rare NSCLC [dailyreporter.esmo.org]

- 11. cancernetwork.com [cancernetwork.com]

Unveiling KG-655 (NVL-655): A Fourth-Generation ALK Inhibitor for Resistant Non-Small Cell Lung Cancer

Cambridge, MA - Preclinical data reveals that KG-655 (also known as NVL-655), a novel, fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), demonstrates significant potency against a wide range of ALK mutations, including those resistant to previous generations of ALK inhibitors in non-small cell lung cancer (NSCLC) models. Developed by Nuvalent, Inc., NVL-655 is engineered to overcome key limitations of existing therapies, including acquired resistance, brain metastases, and off-target toxicities. This technical overview synthesizes the core preclinical findings, experimental designs, and the underlying mechanism of action of NVL-655.

Executive Summary

NVL-655 is a brain-penetrant, selective ALK inhibitor designed to remain active against tumors that have developed resistance to first-, second-, and third-generation ALK TKIs. Preclinical studies showcase its robust activity against wild-type ALK, single resistance mutations like the solvent front G1202R mutation, and complex compound mutations that are refractory to lorlatinib.[1][2] Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, a feature intended to mitigate the neurological adverse events associated with dual ALK/TRK inhibitors.[1] In vivo studies confirm its ability to induce tumor regression in various lung cancer models, including those with intracranial tumors.[3][4]

Data Presentation

In Vitro Potency of NVL-655 in Lung Cancer Cell Lines

The anti-proliferative activity of NVL-655 was assessed across a panel of NSCLC and other cancer cell lines harboring various ALK fusions and mutations. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of NVL-655.

| Cell Line | ALK Fusion/Mutation | NVL-655 IC50 (nM) | Reference |

| MGH048-1 | EML4-ALK v1 | 0.3 - 1.6 | [3] |

| MGH064-1 | EML4-ALK v2 | 0.3 - 1.6 | [3] |

| MGH026-1 | EML4-ALK v3 | 0.3 - 1.6 | [3] |

| Karpas299 | NPM1-ALK | 2.0 | [3] |

| Ba/F3 | EML4-ALK v1 G1202R | Potent Inhibition | [5] |

| MR448re | EML4-ALK v3 G1202R/T1151M | 0.1 - 1.8 | [3] |

| MGH953-7 | EML4-ALK v3 G1202R/L1196M | 0.1 - 1.8 | [3] |

In Vivo Efficacy of NVL-655 in Xenograft Models

The anti-tumor activity of NVL-655 was evaluated in various mouse xenograft models of human NSCLC. Oral administration of NVL-655 led to significant tumor growth inhibition and regression.

| Model | ALK Fusion/Mutation | NVL-655 Dose (mg/kg) | Outcome | Reference |

| Subcutaneous Xenografts (10 models) | Various ALK+ | 0.5 - 7.5 | Significant tumor volume reduction | [3] |

| MR619 Xenograft | STRN-ALK G1202R | 0.5 | 92% tumor volume decrease by day 14 | [5] |

| Ba/F3 Xenograft | EML4-ALK v1 G1202R | 0.5 | Tumor regression | [5] |

| YU-1077 Intracranial Xenograft | EML4-ALK v3 G1202R | 0.5 and 1.5 | Rapid tumor regression |

Experimental Protocols

Cell Viability Assays

The anti-proliferative effects of NVL-655 were determined using cell viability assays. Cancer cell lines were seeded in multi-well plates and treated with increasing concentrations of NVL-655 or control compounds for a specified duration (typically 72 hours). Cell viability was assessed using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal was read on a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values using non-linear regression analysis.

Western Blot Analysis

To elucidate the mechanism of action, Western blotting was performed to assess the phosphorylation status of ALK and its downstream signaling proteins. Cells were treated with NVL-655 for a defined period, after which they were lysed to extract proteins. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, ERK, AKT, and S6.[3] Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system. Beta-actin was used as a loading control to ensure equal protein loading.[3]

In Vivo Xenograft Studies

The in vivo efficacy of NVL-655 was evaluated in immunodeficient mice bearing human NSCLC xenografts. For subcutaneous models, cancer cells were injected into the flanks of the mice. For intracranial models, cells were implanted into the brains of the animals. Once tumors reached a palpable size, mice were randomized into treatment and control groups. NVL-655 was administered orally, typically once or twice daily, at specified doses.[3][5] Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were often excised for further analysis, such as Western blotting, to confirm on-target activity.

Mandatory Visualizations

Signaling Pathway of ALK and Inhibition by NVL-655

Caption: NVL-655 inhibits ALK signaling pathways.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow of NVL-655 in vivo xenograft studies.

Conclusion

The preclinical data for NVL-655 strongly support its potential as a best-in-class ALK inhibitor for ALK-positive NSCLC. Its ability to potently inhibit a wide array of resistance mutations, penetrate the blood-brain barrier, and maintain a favorable selectivity profile addresses critical unmet needs in the current treatment landscape. These promising preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of NVL-655 in patients with advanced ALK-positive solid tumors.

References

An In-depth Technical Guide to the Activity of NVL-655 Against ALK Fusion Proteins

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical and clinical activity of NVL-655, a fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), against various ALK fusion proteins and their resistance mutations.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in several cancers, most notably in 3-5% of non-small cell lung cancers (NSCLC).[1][2] While multiple generations of ALK TKIs have been developed, the emergence of on-target resistance mutations, challenges with brain metastases, and off-target toxicities have limited their long-term efficacy.[1][2][3] NVL-655 is a novel, brain-penetrant, ALK-selective TKI designed to overcome these limitations.[4][5][6] It is engineered to be potent against a wide spectrum of ALK fusions and resistance mutations, including complex compound mutations that confer resistance to third-generation inhibitors like lorlatinib, while selectively avoiding the tropomyosin receptor kinase (TRK) family, thereby minimizing associated neurological adverse events.[1][4][7]

Mechanism of Action and Signaling Pathway

ALK fusion proteins lead to constitutive activation of the ALK kinase domain, which drives downstream signaling pathways critical for cell proliferation and survival, primarily the RAS-MAPK (ERK) and PI3K-AKT-mTOR pathways. NVL-655 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[8][9] Preclinical studies have confirmed that treatment with NVL-655 leads to a dose-dependent suppression of ALK phosphorylation and its downstream effectors, including ERK, AKT, and S6.[6][8][9]

Quantitative Data on NVL-655 Activity

In Vitro Potency Against ALK Fusions and Mutations

NVL-655 has demonstrated potent inhibitory activity across a wide range of ALK-driven cell lines, including those with wild-type ALK fusions and various resistance mutations.

Table 1: In Vitro Cell Viability (IC50) of NVL-655 in ALK-Driven Cancer Cell Lines

| Cell Line / Mutation | ALK Fusion Partner / Mutation Details | NVL-655 IC50 (nM) | Reference |

|---|---|---|---|

| Wild-Type Fusions | |||

| MGH048-1 | EML4-ALK v1 | 0.3 | [2] |

| MGH064-1 | EML4-ALK v2 | 1.6 | [2] |

| MGH026-1 | EML4-ALK v3 | 1.1 (Average <1.1) | [2][8] |

| Karpas299 | NPM1-ALK | 2.0 | [2] |

| Single Resistance Mutations | |||

| Ba/F3 | EML4-ALK G1202R | 0.9 | [1] |

| YU-1077 | EML4-ALK G1202R | < 1.0 | [6] |

| General | Average of 5 cell lines with ALK G1202R | < 0.3 | [8] |

| Compound Resistance Mutations |

| Ba/F3 | EML4-ALK G1202R/L1196M | 1.8 |[2] |

Note: IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.

Kinase Selectivity

A key design feature of NVL-655 is its high selectivity for ALK over other kinases, particularly TRK, which is associated with neurological side effects.

Table 2: Kinase Selectivity Profile of NVL-655

| Kinase Target | Selectivity Fold vs. ALK | Details | Reference |

|---|---|---|---|

| TRK Family | 22-fold to >874-fold | Designed to avoid TRK inhibition | [1][3][8] |

| Overall Kinome | >50-fold | Selective over 96% of 335 kinases tested |[1][2][3] |

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered NVL-655 induced significant tumor regression across various ALK-driven tumor types, including those with intracranial metastases.

Table 3: In Vivo Efficacy of NVL-655 in Mouse Xenograft Models

| Model Type | ALK Status | NVL-655 Dosing | Outcome | Reference |

|---|---|---|---|---|

| Subcutaneous Xenografts | 10 different models (including patient-derived) | 0.5 to 7.5 mg/kg (oral) | Significant tumor volume reduction | [2] |

| Intracranial Xenograft | EML4-ALK G1202R (YU-1077 cells) | Oral, twice daily | Confirmed intracranial efficacy via MRI | [5][6] |

| Multiple Models | 12 different models | Not specified | Induced tumor regression |[1][3][8] |

Clinical Efficacy (ALKOVE-1 Phase 1 Trial)

Preliminary data from the ALKOVE-1 (NCT05384626) phase 1 study in heavily pretreated patients with advanced ALK-positive NSCLC have shown encouraging and durable responses.[10][11]

Table 4: Clinical Activity of NVL-655 in ALK-Positive NSCLC (ALKOVE-1)

| Patient Population (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |

|---|---|---|---|

| All Doses (103) | 38% | 14.4 months | [10] |

| Recommended Phase 2 Dose (RP2D) (39) | 38% | Not Reached | [10] |

| G1202R Mutation (32) | 69% | 14.4 months | [10] |

| Post-Lorlatinib (29) | 41% | 9.0 months | [4][12] |

| Baseline ALK Resistance Mutations (17) | 65% | Not Reported |[4][13] |

Note: Data is based on preliminary findings presented at medical congresses.[10][12]

Experimental Protocols

The following sections summarize the key methodologies used to evaluate the activity of NVL-655.

Cell Viability Assays

These assays measure the ability of a compound to inhibit cell growth and proliferation.

-

Cell Lines: A panel of ALK-driven cancer cell lines, including those engineered to express specific ALK fusions and mutations (e.g., Ba/F3 cells) and patient-derived cell lines (e.g., YU-1077), are used.[5][14]

-

Procedure:

-

Cells are seeded into multi-well plates (e.g., 384-well) at a predetermined density.[8][9]

-

NVL-655 is added in a series of dilutions to determine a dose-response curve.

-

Cells are incubated for a standard period (e.g., 3 days).[6]

-

Cell viability is measured using a reagent such as CellTiter-Glo® or a similar ATP-based luminescence assay, which quantifies the number of viable cells.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

ALK Signaling Pathway Analysis (Western Blot)

This method is used to confirm the on-target mechanism of action by measuring the phosphorylation status of ALK and its downstream proteins.

-

Procedure:

-

ALK-driven cells are treated with varying concentrations of NVL-655 for a defined period.

-

Cells are lysed to extract total protein.

-

Protein concentrations are quantified to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of ALK, ERK, AKT, and S6.[6][8]

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

The intensity of the bands is quantified to determine the extent of pathway inhibition.

-

In Vivo Xenograft Studies

Animal models are used to assess the antitumor efficacy and brain penetrance of NVL-655 in a living system.

-

Models:

-

Procedure:

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

NVL-655 is administered orally, typically once or twice daily.[3][6]

-

Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored via imaging like MRI (for intracranial models).[2][6]

-

Animal body weight and overall health are monitored as indicators of toxicity.

-

The study concludes when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated.

-

Conclusion

NVL-655 is a potent and selective fourth-generation ALK inhibitor that demonstrates significant activity against a broad range of ALK fusions, including those with single and compound resistance mutations that are refractory to previous generations of TKIs.[1][8] Its designed selectivity to spare TRK inhibition aims for an improved safety profile, particularly concerning neurological side effects.[4][7][15] Furthermore, its ability to penetrate the central nervous system and induce regressions in intracranial tumor models addresses a critical unmet need for patients with brain metastases.[1][5] Encouraging preliminary data from the ALKOVE-1 clinical trial, which show durable responses in a heavily pretreated patient population, have led to an FDA breakthrough therapy designation and support its ongoing development as a potential best-in-class treatment for ALK-positive cancers.[10][12][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]

- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]

- 5. investors.nuvalent.com [investors.nuvalent.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nbinno.com [nbinno.com]

- 8. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. mskcc.org [mskcc.org]

- 12. ilcn.org [ilcn.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. researchgate.net [researchgate.net]

- 15. alkpositive.org [alkpositive.org]

NVL-655: A Technical Overview of Brain Penetrance and CNS Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and central nervous system (CNS) activity of NVL-655, a novel, brain-penetrant, Anaplastic Lymphoma Kinase (ALK)-selective tyrosine kinase inhibitor (TKI). NVL-655 is designed to overcome the limitations of previous generation ALK inhibitors, particularly in treating brain metastases and addressing resistance mutations.

Core Attributes of NVL-655

NVL-655 is an orally bioavailable, small molecule inhibitor engineered to target ALK fusion proteins and activating mutations, including those that confer resistance to other TKIs.[1] A key feature of its design is its ability to cross the blood-brain barrier (BBB), enabling it to target CNS primary tumors and metastases.[1] Preclinical and clinical data have demonstrated its potential to address the significant challenge of brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[2][3][4]

Quantitative Analysis of Brain Penetrance and CNS Activity

The following tables summarize the key quantitative data from preclinical and clinical studies on NVL-655's brain penetrance and CNS efficacy.

Table 1: Preclinical Brain Penetrance Data

| Parameter | Value | Species | Method | Comparison | Source |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~0.4 | Wistar Han rats | In vivo pharmacokinetic study | Higher than lorlatinib | [5] |

Note: A Kp,uu value greater than 0.3 is generally considered indicative of good brain penetrance.[6][7]

Table 2: Preclinical In Vitro CNS Activity

| Cell Line / Model | ALK Mutation Status | NVL-655 IC50 | Key Findings | Source |

| YU-1077 (patient-derived) | EML4-ALK v3 G1202R | < 1 nM | >10-fold more potent than lorlatinib | [8] |

| Ba/F3 | EML4-ALK v1 G1202R | 0.9 nM | 57-fold more potent than lorlatinib (IC50 = 51 nM) | [2] |

| Multiple ALK-driven cell lines | Fusions, single mutations, compound mutations | Potent activity | Broad activity against various resistance mutations | [3] |

Table 3: Preclinical In Vivo CNS Antitumor Activity

| Model | Treatment | Key Outcomes | Source |

| Intracranial YU-1077 xenograft (mice) | NVL-655 (0.5 and 1.5 mg/kg) | Rapid tumor regression confirmed by MRI | [8] |

| Intracranial Ba/F3 EML4-ALK v1 G1202R/L1196M xenograft (mice) | NVL-655 | Extended median survival (>4-fold, p < 0.0001) | [5] |

Table 4: Clinical CNS Activity (ALKOVE-1 Phase 1/2 Trial)

| Patient Population | Key CNS-related Findings | Source |

| Heavily pretreated ALK+ NSCLC with baseline CNS metastases (51% of patients) | Durable intracranial responses observed, including CNS partial responses after prior lorlatinib. | [3][9] |

| Heavily pretreated ALK+ NSCLC with brain metastases (60% of patients) | About 40% of patients experienced measurable tumor shrinkage. | [10] |

| Three case studies of heavily pretreated ALK fusion-positive NSCLC with brain metastases | Tumor responses observed without CNS side effects typically associated with TRK inhibition. | [2][4] |

Signaling Pathways and Mechanism of Action

NVL-655 exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is constitutively activated in ALK-driven cancers. This inhibition leads to the downregulation of downstream signaling cascades responsible for cell growth and survival.

Caption: Inhibition of the ALK signaling pathway by NVL-655.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to assess the brain penetrance and CNS activity of NVL-655.

Measurement of Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

The Kp,uu is a critical parameter for quantifying the extent of a drug's brain penetration.[6] It represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.[11]

Methodology Overview:

-

Animal Model: Wistar Han rats are commonly used for pharmacokinetic studies.[5]

-

Drug Administration: A single oral dose of NVL-655 (e.g., 10 mg/kg) is administered.[5]

-

Sample Collection: At a specified time point (e.g., 1 hour post-dose), blood and brain tissue are collected.[5]

-

Determination of Unbound Drug Concentration:

-

Plasma: The unbound fraction in plasma (fu,plasma) is determined using techniques like equilibrium dialysis.

-

Brain: The unbound fraction in the brain (fu,brain) is determined, often using the brain slice method or brain homogenate method.[7]

-

-

Calculation of Kp,uu: The total brain-to-plasma concentration ratio (Kp) is measured and then corrected by the unbound fractions in brain and plasma to calculate Kp,uu.[7][12]

Caption: Experimental workflow for determining the Kp,uu of NVL-655.

Orthotopic Patient-Derived Xenograft (PDX) Models of CNS Tumors

Orthotopic xenograft models are instrumental in evaluating the efficacy of anti-cancer agents in a setting that closely mimics the human disease state.[13][14]

Methodology Overview:

-

Tumor Cell Preparation: Patient-derived tumor cells, such as YU-1077 from an alectinib-resistant NSCLC patient with an EML4-ALK G1202R mutation, are cultured.[15]

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of the human tumor cells.

-

Intracranial Injection: A stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.[13][16]

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the cells are luciferase-tagged.[5][8]

-

Drug Treatment: Once tumors are established, mice are treated with NVL-655 or a vehicle control.

-

Efficacy Assessment: The effect of the treatment on tumor volume and overall survival is measured.[5][8]

Caption: Workflow for assessing CNS antitumor activity using orthotopic PDX models.

Conclusion

NVL-655 demonstrates significant brain penetrance and potent CNS antitumor activity in both preclinical models and clinical settings. Its ability to achieve therapeutic concentrations in the brain, combined with its broad activity against resistance mutations, positions it as a promising agent for patients with ALK-positive cancers, particularly those with brain metastases. The ongoing ALKOVE-1 clinical trial will further elucidate the clinical benefit of NVL-655 in this patient population.[4]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. onclive.com [onclive.com]

- 4. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]

- 5. filecache.investorroom.com [filecache.investorroom.com]

- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]

- 10. alkpositive.org [alkpositive.org]

- 11. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors | Springer Nature Experiments [experiments.springernature.com]

- 15. investors.nuvalent.com [investors.nuvalent.com]

- 16. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device [pubmed.ncbi.nlm.nih.gov]

NVL-655: A Fourth-Generation ALK Inhibitor Overcoming Resistance in Non-Small Cell Lung Cancer

An In-depth Analysis of Early Phase Clinical and Preclinical Data

This technical guide provides a comprehensive overview of the early-phase clinical trial results and preclinical data for NVL-655, a novel, fourth-generation, brain-penetrant anaplastic lymphoma kinase (ALK) selective inhibitor. Developed by Nuvalent, Inc., NVL-655 is designed to address the significant clinical challenges of treatment resistance, brain metastases, and off-target toxicities associated with previous generations of ALK inhibitors in patients with ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors.

Introduction

Oncogenic fusions of the anaplastic lymphoma kinase (ALK) gene are key drivers in a subset of non-small cell lung cancer (NSCLC) patients. While the development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes, the emergence of resistance mutations, particularly the solvent front mutation G1202R and compound mutations, limits the long-term efficacy of existing therapies.[1][2][3] Furthermore, brain metastases are a common complication, and the effectiveness of some ALK inhibitors is hampered by inadequate central nervous system (CNS) penetration or dose-limiting toxicities related to off-target inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[1][2][4][5]

NVL-655 was rationally designed to overcome these limitations. It is a potent and selective inhibitor of a wide range of ALK fusions and resistance mutations, including the challenging G1202R single and compound mutations.[1][6][7][8] Crucially, NVL-655 exhibits high brain penetrance and spares TRK, a profile that suggests the potential for durable intracranial responses with a more favorable safety profile.[2][5][6][9][10][11]

Mechanism of Action and Preclinical Profile

NVL-655 is an orally bioavailable, small-molecule inhibitor that specifically targets and binds to ALK fusion proteins and their activating mutations.[7] Its mechanism of action involves the inhibition of ALK-mediated signaling pathways, thereby suppressing the growth of ALK-expressing tumor cells.[7]

Preclinical studies have demonstrated the potent and selective activity of NVL-655. In vitro, it has shown potent inhibition of diverse ALK fusions and resistance mutations, with a greater than 100-fold improved potency against ALKG1202R single and compound mutations compared to approved ALK TKIs.[6][8] In vivo studies using tumor xenograft models, including intracranial and patient-derived xenografts (PDXs), have shown that NVL-655 induces tumor regression across multiple models.[6][12]

A key feature of NVL-655 is its high selectivity for ALK over TRK, with a 22-fold to over 874-fold selectivity observed in preclinical models.[6][12] This selectivity is significant as TRK inhibition is associated with neurological adverse events that can be dose-limiting for other ALK TKIs.[2][5][9][10][11]

Signaling Pathway

The binding of NVL-655 to the ALK fusion protein inhibits its kinase activity, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival. The simplified signaling pathway is depicted below.

Early Phase Clinical Trial: ALKOVE-1 (NCT05384626)

NVL-655 is currently being evaluated in the Phase 1/2 ALKOVE-1 clinical trial, a first-in-human, multicenter, open-label study in patients with advanced ALK-positive NSCLC and other solid tumors.[2][11][13][14][15][16]

Study Design

The ALKOVE-1 trial is a two-part study: a Phase 1 dose-escalation portion and a Phase 2 expansion portion.[9][11][13]

-

Phase 1: The primary objectives of the dose-escalation phase were to evaluate the safety and tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the maximum tolerated dose (MTD), if applicable.[9][17]

-

Phase 2: The primary objective of the expansion phase is to assess the objective response rate (ORR) of NVL-655 at the RP2D, as determined by a blinded independent central review (BICR).[9] Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[1]

Patient Population

The ALKOVE-1 trial enrolled heavily pre-treated patients with advanced ALK-positive solid tumors.[13] Key inclusion criteria for the Phase 1 portion included histologically or cytologically confirmed locally advanced or metastatic solid tumors with a documented ALK rearrangement or activating mutation.[9][17] Patients with NSCLC must have received prior ALK TKI therapy.[16]

Table 1: Baseline Characteristics of Efficacy-Evaluable Patients (n=103) in the Phase 1 Portion of the ALKOVE-1 Trial

| Characteristic | Value |

| Median Age, years (range) | 59 |

| Female, n (%) | 67% |

| ECOG Performance Status, n (%) | |

| 0 | 46% |

| 1 | 54% |

| History of Brain Metastases, n (%) | 60% |

| ALK Fusion Positive, n (%) | 100% |

| Concurrent ALK Resistance Mutation, n (%) | 51% |

| Single Mutation | 29% |

| Compound Mutation | 25% |

| G1202R Mutation | 29% |

| Median Number of Prior Therapies (range) | 4 (1-8) |

| Prior Lorlatinib, n (%) | 85% |

| ≥3 Prior ALK TKIs, n (%) | 50% |

| Prior Chemotherapy, n (%) | 58% |

Data presented are for the RP2D group where specified, otherwise for the all-doses group.

Efficacy Results

As of the data cutoff for the Phase 1 portion, NVL-655 demonstrated encouraging anti-tumor activity in a heavily pretreated patient population.

Table 2: Efficacy of NVL-655 in the Phase 1 Portion of the ALKOVE-1 Trial

| Endpoint | All Doses (n=103) | Recommended Phase 2 Dose (RP2D) (n=39) |

| Overall Response Rate (ORR), % | 38% | 38% |

| ORR in Patients with G1202R Mutation, % | 69% (n=32) | 71% (n=14) |

| Median Duration of Response (DOR), months | 14.4 | Not Reached |

| Patients with DOR ≥ 6 months, % | 78% | 100% |

Durable responses were observed, including intracranial responses in patients with brain metastases, even in those who had previously progressed on lorlatinib.[13] The promising preliminary efficacy data led to the FDA granting Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic ALK-positive NSCLC who have received two or more prior ALK TKIs.[9][17]

Safety and Tolerability

NVL-655 was generally well-tolerated in the Phase 1 portion of the ALKOVE-1 trial. The safety profile was consistent with its ALK-selective, TRK-sparing design, with a low incidence of neurological adverse events.[9][11]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Portion of the ALKOVE-1 Trial

| Adverse Event | Frequency (%) |

| Nausea | 12% |

| Transaminase Elevation | 12% |

| Fatigue | 9% |

| Constipation | 7% |

Most TRAEs were Grade 1 or 2.[13] Dose reductions due to TRAEs were infrequent (15%), and only 2% of patients discontinued treatment due to adverse events.[9][11] A maximum tolerated dose was not reached.[11]

Experimental Protocols

Preclinical In Vitro Assays

Cell Viability Assays: The potency of NVL-655 against various ALK-driven cancer cell lines was assessed using standard cell viability assays, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with a range of concentrations of NVL-655 or comparator ALK inhibitors for a specified period (e.g., 72 hours). Cell viability was then measured using a microplate reader, and IC50 values were calculated from dose-response curves.

Signaling Pathway Analysis (Western Blotting): To confirm the on-target mechanism of action, ALK-driven cancer cells were treated with NVL-655 at various concentrations for a defined time. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ALK (p-ALK) and downstream signaling proteins (e.g., p-ERK, p-AKT, p-S6), as well as total protein levels as loading controls. The inhibition of ALK phosphorylation and downstream signaling was visualized and quantified.

Preclinical In Vivo Assays

Subcutaneous Xenograft Models: Human cancer cell lines harboring specific ALK fusions or mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control or NVL-655 orally at various dose levels. Tumor volume was measured regularly to assess anti-tumor activity.

Intracranial Xenograft Models: To evaluate the brain penetrance and intracranial efficacy of NVL-655, ALK-driven cancer cells were stereotactically implanted into the brains of immunocompromised mice. Tumor growth was monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[4] Mice were treated with NVL-655, and changes in intracranial tumor burden were quantified over time.

Conclusion and Future Directions

The early-phase clinical data from the ALKOVE-1 trial demonstrate that NVL-655 is a highly active and well-tolerated next-generation ALK inhibitor with the potential to address key unmet needs in the treatment of ALK-positive NSCLC. Its potent activity against a broad range of resistance mutations, including the G1202R and compound mutations, combined with its brain penetrance and favorable safety profile, positions NVL-655 as a promising therapeutic option for patients who have progressed on currently available ALK inhibitors.

The ongoing Phase 2 portion of the ALKOVE-1 trial will provide more definitive evidence of the efficacy and safety of NVL-655 in various patient populations, including TKI-naïve and pre-treated patients.[18] These pivotal data will be crucial for potential regulatory submissions and the future integration of NVL-655 into the treatment landscape for ALK-positive cancers. The development of NVL-655 represents a significant advancement in the targeted therapy of ALK-driven malignancies, offering hope for improved outcomes for patients with this challenging disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. alkpositive.org [alkpositive.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. investors.nuvalent.com [investors.nuvalent.com]

- 9. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. investing.com [investing.com]

NVL-655: A Fourth-Generation ALK Inhibitor Overcoming Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of first, second, and third-generation ALK inhibitors is often limited by the emergence of drug resistance, driven by secondary mutations in the ALK kinase domain, and suboptimal brain penetrance. NVL-655 is a novel, fourth-generation ALK TKI engineered to address these challenges. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to NVL-655, offering a valuable resource for researchers and drug development professionals in the field of oncology.

NVL-655 is a brain-penetrant, macrocyclic small molecule designed to be highly potent against a wide spectrum of ALK single and compound mutations that confer resistance to previous generations of ALK inhibitors.[1][2] A key feature of its design is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the neurological adverse events associated with TRK inhibition.[3] Preclinical data and preliminary clinical findings from the ALKOVE-1 trial (NCT05384626) suggest that NVL-655 holds promise for patients with advanced ALK-positive solid tumors who have developed resistance to prior TKI therapies.[4]

Core Data Summary

Biochemical and Cellular Activity of NVL-655

NVL-655 demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant single and compound resistance mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays.

Table 1: Biochemical IC50 Values of NVL-655 Against ALK Variants

| ALK Variant | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) |

| Wild-type | 1.2 | 2.2 |

| G1202R | <0.73 | - |

| G1202R/L1196M | 7 | - |

| G1202R/G1269A | 3 | - |

| G1202R/L1198F | 3 | - |

Data compiled from preclinical studies.[2]

Table 2: Cellular IC50 Values of NVL-655 in ALK-Driven Cell Lines

| Cell Line/ALK Variant | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) |

| Ba/F3 EML4-ALK v1 (WT) | 1.6 | 4.2 |

| Ba/F3 EML4-ALK G1202R | 0.9 | 51 |

| Ba/F3 EML4-ALK G1202R/L1196M | 7.3 | >1000 |

| MR448re (EML4-ALK v3 G1202R/T1151M) | 0.1 | >100 |

| MGH953-7 (EML4-ALK G1202R/L1196M) | 1.8 | >100 |

Data sourced from in vitro cell viability assays.[1][2]

In Vivo Efficacy and Brain Penetrance

Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of NVL-655, including in models with intracranial tumors.[1][5] Pharmacokinetic data from studies in Wistar Han rats indicate that NVL-655 has a high unbound brain-to-plasma ratio (Kp,uu) of 0.4, suggesting significant brain penetrance.[6]

Signaling Pathways and Mechanisms of Action

Oncogenic ALK fusions lead to the constitutive activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. investors.nuvalent.com [investors.nuvalent.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. filecache.investorroom.com [filecache.investorroom.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for In Vitro Testing of NVL-655 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of NVL-655, a selective and potent anaplastic lymphoma kinase (ALK) inhibitor. The following protocols and data are intended to facilitate research into the efficacy and mechanism of action of NVL-655 in relevant cancer cell line models.

Introduction

NVL-655 is a rationally designed, next-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and its various mutant forms.[1] Aberrant ALK fusions and mutations are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[1] NVL-655 has demonstrated potent activity against a wide range of ALK alterations, including those that confer resistance to previous generations of ALK inhibitors.[1] These protocols outline key in vitro assays to characterize the biological effects of NVL-655 on cancer cell lines.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of NVL-655 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of NVL-655 were determined in a panel of ALK-driven cancer cell lines. The data demonstrates broad and potent activity across different ALK fusion partners and resistance mutations.

| Cell Line | Cancer Type | ALK Alteration | NVL-655 IC50 (nM) |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK v1 | 0.4 |

| Karpas299 | Anaplastic Large Cell Lymphoma | NPM1-ALK | 2.0 |

| NB-1 | Neuroblastoma | ALK F1174L | 1.8 |

| Ba/F3 | Pro-B Cell | EML4-ALK WT | 1.6 |

| Ba/F3 | Pro-B Cell | EML4-ALK G1202R | 0.8 |

| Ba/F3 | Pro-B Cell | EML4-ALK L1196M | 1.1 |

| Ba/F3 | Pro-B Cell | EML4-ALK G1202R/L1196M | 7.0 |

| MGH953-7 | Patient-Derived NSCLC | EML4-ALK v3 G1202R/L1196M | 1.8 |

| MR448re | Patient-Derived NSCLC | EML4-ALK v3 G1202R/T1151M | 0.1 |

Data extracted from "NVL-655 Is a Selective and Brain-Penetranto Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations" published in Cancer Discovery.[1][2]

Table 2: Effect of NVL-655 on Apoptosis and Cell Cycle in NCI-H3122 Cells

Treatment with NVL-655 for 24 hours induces apoptosis and causes cell cycle arrest in the G0/G1 phase, leading to a reduction in the percentage of cells in the S phase.

| Treatment | % Apoptotic Cells (Annexin V+) | % Sub-G0/G1 | % G0/G1 | % S | % G2/M |

| Vehicle Control (DMSO) | 5.2 | 3.1 | 55.4 | 25.8 | 18.8 |

| NVL-655 (10 nM) | 18.7 | 12.5 | 68.2 | 10.3 | 11.5 |

Quantitative data is representative and based on observations from published supplementary materials.[1]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of NVL-655 that inhibits 50% of cell growth (IC50) in cancer cell lines.

Materials:

-

ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas299)

-

Complete cell culture medium

-

NVL-655 (stock solution in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere and resume growth for 24 hours.

-

Prepare serial dilutions of NVL-655 in complete medium. A common starting concentration is 1 µM, with 3-fold serial dilutions.

-

Add 100 µL of the diluted NVL-655 or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the log concentration of NVL-655 and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with NVL-655 using flow cytometry.

Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium

-

NVL-655

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with NVL-655 at a concentration known to induce apoptosis (e.g., 10 nM) and a vehicle control for 24 hours.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol assesses the effect of NVL-655 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium

-

NVL-655

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with NVL-655 (e.g., 10 nM) and a vehicle control for 24 hours.

-

Harvest cells, wash with PBS, and resuspend the pellet in 1 mL of PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis of ALK Signaling Pathway

This protocol evaluates the effect of NVL-655 on the phosphorylation status of ALK and its key downstream signaling proteins.

Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium

-

NVL-655

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 3)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of NVL-655 (e.g., 1, 10, 100 nM) and a vehicle control for 2-4 hours.

-

Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Table 3: Recommended Antibodies for Western Blotting

| Target | Supplier | Catalog Number | Recommended Dilution |

| Phospho-ALK (Tyr1604) | Cell Signaling Tech. | #3341 | 1:1000 |

| ALK | Cell Signaling Tech. | #3633 | 1:1000 |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Tech. | #4370 | 1:2000 |

| p44/42 MAPK (Erk1/2) | Cell Signaling Tech. | #4695 | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Tech. | #4060 | 1:2000 |

| Akt | Cell Signaling Tech. | #4691 | 1:1000 |

| Phospho-S6 Ribosomal Protein (Ser235/236) | Cell Signaling Tech. | #4858 | 1:2000 |

| S6 Ribosomal Protein | Cell Signaling Tech. | #2217 | 1:1000 |

| Cleaved PARP (Asp214) | Cell Signaling Tech. | #5625 | 1:1000 |

| Cleaved Caspase-3 (Asp175) | Cell Signaling Tech. | #9664 | 1:1000 |

| β-Actin | Cell Signaling Tech. | #4970 | 1:1000 |

Note: Optimal antibody dilutions should be determined by the end-user.

Signaling Pathway and Experimental Workflow

The diagram above illustrates the mechanism of action of NVL-655. By inhibiting the phosphorylation of the ALK fusion protein, NVL-655 effectively blocks downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.[1]

This workflow provides a logical sequence for the in vitro characterization of NVL-655, starting from cell line selection to the final data analysis and interpretation of its biological effects.

References

Application Notes and Protocols for Assessing NVL-655 Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK).[1][2] In various cancers, chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the expression of constitutively active ALK fusion proteins. These oncogenic proteins drive tumor cell proliferation, survival, and migration through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

NVL-655 is designed to overcome the limitations of previous generations of ALK inhibitors by potently targeting a wide range of ALK mutations, including those that confer resistance to existing therapies.[1][3][4] A key feature of NVL-655 is its high central nervous system (CNS) penetrance, making it a promising therapeutic agent for patients with brain metastases.[1][2][3] Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, which is expected to minimize TRK-related neurological adverse events.[1][3]

These application notes provide detailed protocols for assessing the in vivo efficacy of NVL-655 in various xenograft models, a critical step in the preclinical evaluation of this novel ALK inhibitor.

Signaling Pathways

The diagrams below illustrate the ALK and ROS1 signaling pathways and the mechanism of action of NVL-655.

Caption: ALK Signaling Pathway and NVL-655 Inhibition.

Caption: ROS1 Signaling Pathway.

Data Presentation

The following tables summarize the in vivo efficacy of NVL-655 in various xenograft models.

Table 1: Efficacy of NVL-655 in Subcutaneous Xenograft Models

| Xenograft Model | ALK Status | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Lu-01-0015 (PDX) | HIP1-ALK | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |

| NCI-H3122 | EML4-ALK v1 | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |

| MR619 (PDC) | STRN-ALK, G1202R | NVL-655 | 0.5 mg/kg, BID | 92% | [5] |

| Ba/F3 | EML4-ALK, I1171N | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |

| Ba/F3 | EML4-ALK, G1202R/L1196M | NVL-655 | 6 mg/kg, BID | Regression | [5] |

PDC: Patient-Derived Cell line; PDX: Patient-Derived Xenograft; BID: Twice daily.

Table 2: Efficacy of NVL-655 in Intracranial Xenograft Models

| Xenograft Model | ALK Status | Treatment | Dose and Schedule | Outcome | Reference |

| YU-1077 | EML4-ALK v3, G1202R | NVL-655 | 12 mg/kg, BID | Tumor Regression & Survival Benefit | [6] |

| Ba/F3-Luc | EML4-ALK, G1202R/L1196M | NVL-655 | 12 mg/kg, BID | Tumor Regression & Survival Benefit | [6] |

BID: Twice daily.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of NVL-655 in xenograft models.

Experimental Workflow

Caption: Experimental Workflow for NVL-655 Efficacy Assessment.

Protocol 1: Establishment of Subcutaneous Xenograft Models

1. Cell Line Culture:

-

Culture ALK-positive human cancer cell lines (e.g., NCI-H3122) or Ba/F3 cells engineered to express specific ALK fusions and mutations.

-

Maintain cells in the recommended medium and conditions. For example, H3122 cells are typically grown in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

2. Cell Preparation for Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

For some cell lines, mixing with an extracellular matrix, such as Matrigel, at a 1:1 ratio can improve tumor take rate.

3. Tumor Cell Implantation:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Patient-Derived Xenograft (PDX) Models:

-

Surgically acquire fresh tumor tissue from patients.

-

Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice.

Protocol 2: NVL-655 Administration and Efficacy Evaluation

1. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W²) / 2.

-

When tumors reach a predefined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

2. NVL-655 Formulation and Administration:

-

Formulate NVL-655 in a vehicle suitable for oral administration, such as 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.[7]

-

Administer NVL-655 or vehicle control to the respective groups via oral gavage. Dosing regimens from preclinical studies include 0.5 mg/kg to 12 mg/kg, typically administered twice daily.[5][6]

3. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula:

-

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Protocol 3: Establishment of Intracranial Xenograft Models

1. Cell Preparation:

-

Use ALK-positive cancer cell lines, potentially engineered to express luciferase for bioluminescence imaging.

-

Prepare a single-cell suspension in a sterile, serum-free medium.

2. Stereotactic Intracranial Injection:

-

Anesthetize the mice.

-

Using a stereotactic frame, inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1 x 10^5 cells) into the brain (e.g., striatum).

3. Tumor Growth Monitoring:

-

Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6]

4. Treatment and Efficacy Evaluation:

-

Initiate treatment with NVL-655 when tumors are established.

-

Monitor tumor progression and animal survival.

Protocol 4: Pharmacodynamic Analysis

1. Western Blotting:

-

At the end of the efficacy study, or at specific time points after the last dose, collect tumor tissues.

-

Homogenize the tumors and extract proteins using a suitable lysis buffer.

-

Perform Western blot analysis to assess the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT, p-S6) to confirm target engagement and pathway inhibition.

2. Immunohistochemistry (IHC):

-

Fix tumor tissues in formalin and embed in paraffin.

-

Perform IHC staining on tumor sections to evaluate the expression and localization of relevant biomarkers (e.g., ALK, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preclinical assessment of NVL-655 efficacy in xenograft models. The use of both subcutaneous and intracranial models, along with pharmacodynamic analyses, will enable a thorough evaluation of the therapeutic potential of this promising ALK inhibitor. The data presented demonstrates the potent anti-tumor activity of NVL-655 across a range of ALK-driven cancer models, supporting its continued clinical development.

References

- 1. investors.nuvalent.com [investors.nuvalent.com]

- 2. onclive.com [onclive.com]

- 3. investors.nuvalent.com [investors.nuvalent.com]

- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Determining the Potency of NVL-655: Application Notes and Protocols for IC50 Value Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of NVL-655, a selective and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. The protocols outlined herein are designed for accuracy and reproducibility in assessing the potency of NVL-655 against various ALK-driven cancer cell lines, including those with acquired resistance mutations.

NVL-655 is a rationally designed tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against a wide range of ALK fusions, activating mutations, and resistance mutations that emerge during therapy with previous generations of ALK inhibitors.[1][2] Accurate determination of its IC50 is a critical step in preclinical evaluation, enabling the comparison of its potency across different cellular contexts and against other inhibitors.

Data Presentation: NVL-655 IC50 Values in ALK-Driven Cancer Cell Lines

The following table summarizes previously reported IC50 values for NVL-655 in various ALK-positive cancer cell lines. This data is crucial for selecting appropriate cell models and designing the concentration range for experimental protocols.

| Cell Line | Cancer Type | ALK Alteration | Reported IC50 (nM) |

| Karpas299 | Anaplastic Large Cell Lymphoma | NPM1-ALK Fusion | 2.0 |

| MR448re | Non-Small Cell Lung Cancer | EML4-ALK (G1202R/T1151M) | 0.1 - 1.8 |

| MGH953-7 | Non-Small Cell Lung Cancer | EML4-ALK (G1202R/L1196M) | 0.1 - 1.8 |

| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (Wild-Type) | 1.6 |

| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (G1202R) | 0.9 |

| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (I1171N) | 27 |

| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (I1171N/L1198F) | 16 |

Signaling Pathway of NVL-655 Inhibition

NVL-655 targets the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways, primarily the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6][7] NVL-655 inhibits the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Experimental Workflow for IC50 Determination